N'-(naphthalene-2-sulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide
Description
N'-(Naphthalene-2-sulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is a carbohydrazide derivative featuring a naphthalene sulfonyl group attached to a benzodioxole ring via a hydrazide linkage. Such compounds are synthesized through condensation reactions between hydrazides and aldehydes/ketones, a method widely employed for generating bioactive molecules .
Properties
IUPAC Name |
N'-naphthalen-2-ylsulfonyl-1,3-benzodioxole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-18(14-6-8-16-17(10-14)25-11-24-16)19-20-26(22,23)15-7-5-12-3-1-2-4-13(12)9-15/h1-10,20H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKOTXBGIPRJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(Naphthalene-2-sulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene sulfonyl group and a benzodioxole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 366.37 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The IC50 values for cell viability inhibition were reported to be in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Apoptosis induction |
| HeLa (cervical cancer) | 3.8 | Caspase activation |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses and cancer cell survival.
- DNA Interaction : The compound may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
A notable study investigated the effects of this compound on glioblastoma cells, revealing a significant reduction in cell proliferation and increased rates of apoptosis compared to control groups. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptotic markers.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- Substituent Impact on Lipophilicity : The naphthalene sulfonyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., hydroxy or methoxy groups). This property may enhance membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups : Halogen atoms (e.g., bromo, chloro) and trifluoromethyl groups in analogs like could improve metabolic stability and binding to hydrophobic enzyme pockets.
Example :
- N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2H-1,3-benzodioxole-5-carbohydrazide was synthesized via condensation of 2H-1,3-benzodioxole-5-carbohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde . Similar methods are applicable to the target compound but would require naphthalene-2-sulfonyl aldehyde.
Yield and Purity :
- Yields for such reactions range from 60–85%, depending on substituent reactivity and purification techniques (e.g., recrystallization from ethanol) .
Crystallographic and Physicochemical Properties
Crystal Data :
- N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2H-1,3-benzodioxole-5-carbohydrazide crystallizes in a triclinic system (space group P1) with unit cell parameters:
- The naphthalene sulfonyl group in the target compound may induce larger unit cell volumes due to bulkier substituents.
Hydrogen Bonding :
- Analogous compounds exhibit intramolecular N–H⋯O and O–H⋯O bonds, stabilizing crystal packing . The sulfonyl group in the target compound could enhance hydrogen-bonding networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
